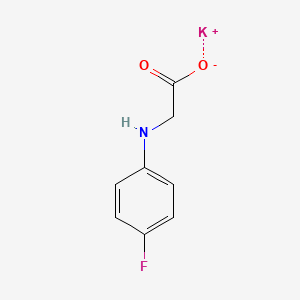

Potassium n-(4-fluorophenyl)glycinate

Description

Properties

CAS No. |

184637-63-6 |

|---|---|

Molecular Formula |

C8H7FKNO2 |

Molecular Weight |

207.24 g/mol |

IUPAC Name |

potassium;2-(4-fluoroanilino)acetate |

InChI |

InChI=1S/C8H8FNO2.K/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);/q;+1/p-1 |

InChI Key |

RZMJGBZRIUQCKK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)[O-])F.[K+] |

Origin of Product |

United States |

Potassium N-(4-fluorophenyl)glycinate chemical properties and CAS 184637-63-6

Introduction: The Strategic Role of Fluorinated Amino Acid Derivatives in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount tool for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides a comprehensive technical overview of Potassium N-(4-fluorophenyl)glycinate (CAS 184637-63-6), a fluorinated derivative of N-phenylglycine. N-phenylglycine and its analogues are recognized as valuable intermediates in the synthesis of various biologically active compounds, including potential therapeutics for inflammation and frequent urination.[6][7][8] The introduction of a fluorine atom to the phenyl ring is anticipated to modulate these properties, making this compound a person of significant interest for researchers and drug development professionals.

This document will delve into the core chemical properties of Potassium N-(4-fluorophenyl)glycinate, provide detailed protocols for its synthesis and characterization, and explore its potential applications in the pharmaceutical sciences.

Physicochemical Properties of Potassium N-(4-fluorophenyl)glycinate

The predictable and consistent physicochemical properties of a compound are fundamental to its development as a drug candidate. Below is a summary of the key computed and anticipated experimental properties of Potassium N-(4-fluorophenyl)glycinate.

| Property | Value | Source |

| CAS Number | 184637-63-6 | PubChem[1] |

| Molecular Formula | C₈H₇FKNO₂ | PubChem[1] |

| Molecular Weight | 207.24 g/mol | PubChem[1] |

| IUPAC Name | potassium 2-(4-fluoroanilino)acetate | PubChem[1] |

| Appearance (Predicted) | White to off-white crystalline solid | Analogy to N-Phenylglycine potassium salt[9] |

| Melting Point (Predicted) | >250 °C (with decomposition) | Analogy to similar organic salts |

| Solubility (Predicted) | Soluble in water, sparingly soluble in polar organic solvents (e.g., ethanol), and insoluble in non-polar organic solvents (e.g., hexane). | General solubility of amino acid salts[10][11] |

Synthesis of Potassium N-(4-fluorophenyl)glycinate: A Step-by-Step Protocol

The synthesis of Potassium N-(4-fluorophenyl)glycinate can be achieved through a two-step process involving the N-arylation of a glycine precursor followed by salt formation. The following protocol is a robust and reproducible method derived from established procedures for the synthesis of N-aryl glycine derivatives.[12][13][14][15][16]

Step 1: Synthesis of N-(4-fluorophenyl)glycine

Reaction Scheme:

A schematic for the synthesis of the parent acid.

Materials:

-

4-Fluoroaniline

-

Chloroacetic Acid

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in deionized water.

-

To the stirred solution, add 4-fluoroaniline (1.0 equivalent).

-

In a separate beaker, dissolve chloroacetic acid (1.05 equivalents) in a minimal amount of deionized water.

-

Add the chloroacetic acid solution dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 4-5 with concentrated hydrochloric acid. This will precipitate the N-(4-fluorophenyl)glycine.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-fluorophenyl)glycine as a white solid.

-

Dry the product under vacuum.

Step 2: Formation of Potassium N-(4-fluorophenyl)glycinate

Reaction Scheme:

A schematic for the final salt formation.

Materials:

-

N-(4-fluorophenyl)glycine (from Step 1)

-

Potassium Hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve N-(4-fluorophenyl)glycine (1.0 equivalent) in ethanol in a round-bottom flask with stirring.

-

In a separate beaker, prepare a solution of potassium hydroxide (1.0 equivalent) in ethanol.

-

Add the ethanolic KOH solution dropwise to the N-(4-fluorophenyl)glycine solution at room temperature.

-

Stir the mixture for 1-2 hours. The potassium salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the final product, Potassium N-(4-fluorophenyl)glycinate, under vacuum.

Comprehensive Characterization Workflow

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Potassium N-(4-fluorophenyl)glycinate.

A workflow for the comprehensive characterization of the final product.

Melting Point Determination

-

Protocol: The melting point of the crystalline solid should be determined using a calibrated melting point apparatus.[17][18][19][20] A small amount of the dry sample is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min) to ensure accuracy.

-

Expected Outcome: A sharp melting point range is indicative of a pure compound. As an organic salt, it is expected to have a high melting point, likely with decomposition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: An FT-IR spectrum should be recorded using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.[12][13][21][22][23][24]

-

Expected Characteristic Peaks:

-

~3300-3400 cm⁻¹ (N-H stretch): Indicative of the secondary amine.

-

~1600 cm⁻¹ (COO⁻ asymmetric stretch): A strong absorption characteristic of the carboxylate salt.

-

~1400 cm⁻¹ (COO⁻ symmetric stretch): Another key indicator of the carboxylate group.

-

~1510 cm⁻¹ (Aromatic C=C stretch): Typical for the phenyl ring.

-

~1220 cm⁻¹ (C-F stretch): A strong band confirming the presence of the fluorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer using a suitable deuterated solvent, such as D₂O or DMSO-d₆.[12][13][25][26][27][28][29]

-

Predicted ¹H NMR Spectral Data (in D₂O):

-

δ 6.8-7.2 ppm (multiplet, 4H): Aromatic protons of the 4-fluorophenyl group.

-

δ 3.8-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-).

-

-

Predicted ¹³C NMR Spectral Data (in D₂O):

-

δ ~175 ppm: Carboxylate carbon (COO⁻).

-

δ ~155-160 ppm (d, J ≈ 240 Hz): Aromatic carbon attached to fluorine (C-F).

-

δ ~115-145 ppm: Other aromatic carbons.

-

δ ~50 ppm: Methylene carbon (-CH₂-).

-

-

Predicted ¹⁹F NMR Spectral Data (in D₂O):

-

A single resonance is expected in the typical range for an aromatic C-F bond.

-

Mass Spectrometry (MS)

-

Protocol: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing this ionic compound.[12][13][25][27][28][30]

-

Expected Results:

-

Negative Ion Mode: A peak corresponding to the N-(4-fluorophenyl)glycinate anion [C₈H₇FNO₂]⁻ at m/z ≈ 168.05.

-

Positive Ion Mode: A peak for the potassium ion [K]⁺ at m/z ≈ 39.1.

-

Solubility Assessment

-

Protocol: A standard protocol for determining aqueous solubility involves preparing a saturated solution of the compound in deionized water at a controlled temperature (e.g., 25 °C).[10][11][31] The concentration of the dissolved compound in a filtered aliquot of the supernatant can then be determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Expected Outcome: As a potassium salt of a carboxylic acid, the compound is expected to exhibit good water solubility.

Potential Applications in Drug Development and Research

The unique structural features of Potassium N-(4-fluorophenyl)glycinate suggest several promising avenues for its application in pharmaceutical research and development.

Intermediate for Novel Therapeutics

N-phenylglycine derivatives are key building blocks in the synthesis of a variety of heterocyclic compounds and other complex molecules with demonstrated biological activity.[6][7][8][32] The presence of the 4-fluorophenyl moiety can enhance the pharmacological profile of the final compounds. The fluorine atom can:

-

Block Metabolic Oxidation: The strong C-F bond can prevent para-hydroxylation of the phenyl ring, a common metabolic pathway, thereby increasing the in vivo half-life of the drug.[2][5]

-

Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing potency.[1][3]

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

Potential applications stemming from the compound's unique structure.

Tool for ¹⁹F NMR Studies

The presence of a fluorine atom makes Potassium N-(4-fluorophenyl)glycinate and its derivatives valuable tools for ¹⁹F NMR spectroscopy. This technique offers a sensitive and selective method for studying molecular interactions and conformations in biological systems. For instance, incorporating the N-(4-fluorophenyl)glycine moiety into a peptide or small molecule inhibitor would allow for the direct observation of its binding to a protein target by ¹⁹F NMR.

Conclusion

Potassium N-(4-fluorophenyl)glycinate is a compound of significant interest due to the convergence of the established utility of N-phenylglycine scaffolds and the advantageous properties imparted by fluorine substitution. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. As the demand for more effective and safer therapeutics continues to grow, the exploration of fluorinated building blocks like Potassium N-(4-fluorophenyl)glycinate will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

-

Jafari, A., Eslami Moghadam, M., Notash, B., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30185–30201. [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences, 7(2b), 207.

- Knight, D. W. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. Mini-Reviews in Organic Chemistry, 7(3), 227-248.

-

Jafari, A., Eslami Moghadam, M., Notash, B., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30185–30201. [Link]

- Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 14(3), 279-280.

- Amin, M. I., & El-Mallah, M. H. (2019). Qualitative tests of amino acids and proteins and enzyme kinetics. Mustansiriyah University, College of Science, Chemistry Department.

- Reddy, K. S., & Kumar, V. P. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5, 21061-21066.

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

- Yoshizawa, T., & Yamagishi, A. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 688533.

-

Grokipedia. (n.d.). N-Phenylglycine. Retrieved from [Link]

- Singh, S., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3825-3841.

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

- Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

- The Merck Index Online. (n.d.). N-Phenylglycine.

- Jafari, A., Eslami Moghadam, M., Notash, B., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.

- Pop, R. A., et al. (2023).

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- Al-Rawi, J. M. A., et al. (2003). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Molecules, 8(1), 136-150.

-

Chemdad. (n.d.). N-Phenylglycine potassium salt. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylglycine. Retrieved from [Link]

- Al-Rawi, J. M. A., et al. (2003). Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Molecules, 8(1), 136-150.

- Reddy, K. S., & Kumar, V. P. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15, 21061.

- Tanaka, N., et al. (2001). Discovery of Novel N-phenylglycine Derivatives as Potent and Selective beta(3)-adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry, 44(9), 1436-45.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

- Amin, M. I., & El-Mallah, M. H. (2019). Qualitative tests of amino acids and proteins and enzyme kinetics. Mustansiriyah University.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Analytical & Pharmaceutical Research, 1(2).

-

Mount Holyoke College. (n.d.). Melting Point Determination. Retrieved from [Link]

- Hayashi, K., Nagashima, N., & Hino, T. (2014). Solubilities Studies of Basic Amino Acids.

- Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1233.

- Wujec, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3682.

- Bayoumi, W. A., et al. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.

- Al-Rawi, J. M. A., et al. (2025). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts.

-

ResearchGate. (n.d.). FTIR spectrum of Glycine A.R. Retrieved from [Link]

- Wang, D., et al. (2015). Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling.

- Wang, D., et al. (2015). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling.

- Fischer, G., et al. (2025). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Molecules, 18(1), 1096-1109.

-

Organic Chemistry Portal. (n.d.). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Retrieved from [Link]

- Fischer, G., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Physical Chemistry Chemical Physics, 7(15), 2974-2980.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benthamscience.com [benthamscience.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)-adrenoceptor agonists for the treatment of frequent urination and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. labproinc.com [labproinc.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scitechnol.com [scitechnol.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents [patents.google.com]

- 16. N-Phenylglycine [drugfuture.com]

- 17. ursinus.edu [ursinus.edu]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 25. researchgate.net [researchgate.net]

- 26. Research Portal [research.usc.edu.au]

- 27. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. pubs.rsc.org [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

Solubility Profile of N-(4-fluorophenyl)glycine Potassium Salt: A Physicochemical & Process Engineering Guide

This in-depth technical guide details the solubility profile of N-(4-fluorophenyl)glycine potassium salt, a critical intermediate in the synthesis of statins (e.g., Atorvastatin) and other fluorinated pharmaceutical agents.[1][2]

Executive Summary

N-(4-fluorophenyl)glycine potassium salt (CAS: 184637-63-6) exhibits a distinct "amphiphilic-ionic" solubility profile driven by the competition between its polar ionic headgroup (potassium carboxylate) and its lipophilic fluorinated aromatic tail.[1][2][3]

For drug development professionals, understanding this profile is critical for three unit operations:

-

Synthesis: Maintaining the salt in solution during hydrolysis.

-

Purification: Exploiting the "Salting-Out" and "Anti-Solvent" effects to remove non-polar impurities (e.g., 4-fluoroaniline).[2][3][4]

-

Isolation: Crystallization efficiency from aqueous-alcoholic systems.

Key Solubility Takeaway:

-

Water: Highly Soluble (>100 g/L est.)[2][3][4] – Thermodynamically favored.[2][3][4]

-

Polar Organics (MeOH, DMSO): Moderately Soluble – Temperature dependent.[1][2][4]

-

Non-Polar Organics (Toluene, Hexane, Ether): Insoluble – Used for impurity extraction.[1][4]

Chemical Identity & Physicochemical Basis[2][3][4]

To predict and manipulate solubility, we must first deconstruct the molecule's lattice and solvation energies.[3][4]

The Fluorine Effect on Solvation

Unlike unsubstituted N-phenylglycine, the 4-fluoro substituent increases the lipophilicity of the aromatic ring (increasing logP of the anion).[1][2] However, the potassium carboxylate moiety dominates the bulk solubility, forcing the molecule into the aqueous phase.[1][4]

-

Lattice Energy: High.[2][3][4] The electrostatic attraction between

and the carboxylate anion requires high-dielectric solvents (Water, -

Solvation Shell: In water, the

ion forms a hydration shell, while the carboxylate group hydrogen bonds with water molecules.[1][4] The fluorophenyl tail disrupts the water structure (hydrophobic effect) but is not large enough to force precipitation in pure water.[3][4]

Detailed Solubility Profile

The following data summarizes the solubility behavior across solvent classes, derived from process extraction protocols and general potassium carboxylate salt physics.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Aqueous | Water (pH 7-14) | High | Primary reaction medium; Dissolution.[1][2][3][4] |

| Water (pH < 4) | Decomposes | Converts to free acid (insoluble).[1][2][3][4] | |

| Polar Protic | Methanol | Moderate | Recrystallization co-solvent.[2][3][4] |

| Ethanol | Low-Moderate | Anti-solvent at low temps; Co-solvent at high temps.[2][3][4] | |

| Polar Aprotic | DMSO / DMF | High | Analytical sample prep; Non-aqueous reactions.[2][3][4] |

| Acetone | Low | Anti-solvent (Precipitant).[2][3][4] | |

| Non-Polar | Toluene / Benzene | Negligible | Phase Separation: Used to wash away 4-fluoroaniline.[2][3][4] |

| Diethyl Ether | Insoluble | Washing filter cakes.[3][4] | |

| Hexane / Heptane | Insoluble | None.[2][3][4] |

Critical Phase Behavior (The "Benzene Wash")

A defining characteristic of this salt is its complete retention in the aqueous phase when washed with non-polar solvents.[3][4]

-

Experiment: If you dissolve the crude reaction mixture in water and wash with Toluene or Benzene, the unreacted 4-fluoroaniline (starting material) partitions into the organic layer, while the N-(4-fluorophenyl)glycine potassium salt remains quantitatively in the water.[1][2] This is the primary purification mechanism.[3][4]

Visualizing the Solvation Mechanism

The following diagram illustrates the molecular interactions driving solubility in Water vs. Toluene.

Caption: Mechanism of differential solubility. In water, high dielectric constant stabilizes ions.[3][4] In toluene, lack of solvation forces salt aggregation/precipitation, while lipophilic impurities dissolve.[1][4]

Experimental Protocol: Differential Solubility Determination

This protocol validates the solubility profile and determines the optimal solvent system for purification.[3][4]

Objective

To quantify the partition coefficient of the salt between Water and Ethyl Acetate (surrogate for non-polar wash).

Materials

-

Crude N-(4-fluorophenyl)glycine potassium salt (approx.[1][2][3][4] 5g)

-

Deionized Water (pH 8.0, adjusted with KOH)

Step-by-Step Methodology

-

Preparation of Aqueous Stock:

-

Phase Equilibration:

-

Add 10 mL of Ethyl Acetate to the aqueous solution in a separatory funnel.

-

Shake vigorously for 2 minutes.

-

Allow phases to separate for 15 minutes.

-

-

Gravimetric Analysis (Rapid Screen):

-

HPLC Verification:

Process Implications for Drug Development[1]

The solubility profile dictates the industrial workflow for synthesizing Atorvastatin intermediates.[3][4]

A. Purification via "Reverse Extraction"

Because the salt is water-soluble and organic-insoluble, you can strip impurities without recrystallization.[2][3][4]

-

Protocol: Dissolve crude product in water

Wash with Toluene (

B. Isolation via "Salting Out" or pH Swing[2][3][4]

-

Method 1 (Potassium Salt Isolation): Concentrate the aqueous solution and add Isopropanol (IPA) or Ethanol as an anti-solvent.[2][3][4] The high solubility in water vs. low solubility in alcohol forces crystallization.[3][4]

-

Method 2 (Free Acid Isolation): Acidify the aqueous salt solution to pH 3-4 using HCl.[2][3][4] The solubility drops drastically as the salt converts to the zwitterionic/free acid form, precipitating the solid N-(4-fluorophenyl)glycine.[1][2]

Workflow Diagram

Caption: Purification workflow leveraging the differential solubility profile.

References

-

PubChem. (2025).[2][3][4] Potassium N-(4-fluorophenyl)glycinate | C8H7FKNO2.[1][2][3][4] National Library of Medicine.[3][4][6] [Link][1][2][3]

-

Organic Syntheses. (1946).[2][3][4] N-Phenylglycine (Potassium Salt Isolation Protocol). Coll. Vol. 1, p. 440.[3][4] (Adapted for fluorinated analog).[2][3][4] [Link]

-

European Patent Office. (1981).[2][3][4] Process for the preparation of alkali salts of phenyl glycine. EP0036161B1.[2][3][4] (Describes aqueous solubility and benzene extraction of aniline).

-

Li, H., & Chen, X. (2012).[1][3][4][7] Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A. (Provides thermodynamic basis for KF salt solubility in polar aprotic solvents).[2][3][4] [Link]

Sources

- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium N-(4-fluorophenyl)glycinate | C8H7FKNO2 | CID 23714846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt - Pharos [pharos.habitablefuture.org]

- 7. semanticscholar.org [semanticscholar.org]

Thermodynamic Stability Profiling of Potassium 2-(4-fluoroanilino)acetate: A Technical Guide

As pharmaceutical pipelines increasingly rely on complex secondary amines and functionalized amino acids as active pharmaceutical ingredients (APIs) or critical intermediates, understanding the solid-state thermodynamics of their salt forms is paramount. Potassium 2-(4-fluoroanilino)acetate—also known as potassium N-(4-fluorophenyl)glycinate—is a prime example. Widely utilized as a critical building block in the synthesis of neuroleptic agents such as Sertindole[1], the thermodynamic stability of this salt dictates its shelf-life, handling parameters, and downstream reaction efficiency.

This whitepaper provides an in-depth, mechanistic framework for evaluating the thermodynamic stability of potassium 2-(4-fluoroanilino)acetate, detailing the causality behind degradation pathways and providing self-validating experimental protocols for preformulation scientists.

Structural Thermodynamics & Physicochemical Profile

To predict the stability of a pharmaceutical salt, one must first deconstruct its molecular architecture. Potassium 2-(4-fluoroanilino)acetate consists of a potassium cation and a 2-(4-fluoroanilino)acetate anion.

The thermodynamic behavior of this compound is governed by two competing forces: lattice energy (the energy holding the

The presence of the highly electronegative fluorine atom at the para-position of the phenyl ring exerts a strong inductive electron-withdrawing effect. This effect reduces the basicity of the secondary amine, ensuring that salt formation occurs exclusively at the carboxylic acid moiety. Furthermore, potassium, possessing a larger ionic radius than sodium, typically forms salts with lower crystal lattice energies. While this enhances aqueous solubility, it simultaneously increases the thermodynamic propensity for hygroscopicity and deliquescence.

Table 1: Fundamental Physicochemical Parameters

| Parameter | Value / Description | Thermodynamic Implication |

| Chemical Formula | The presence of K+ dictates high hydration potential. | |

| Molecular Weight | 207.24 g/mol [2] | Standardizes molar thermodynamic calculations. |

| Parent Acid LogP | 1.55[3] | Indicates moderate lipophilicity of the precipitated free acid. |

| Primary Degradation Risk | Disproportionation | High risk in microenvironments where |

| Thermal Risk | Decarboxylation | Glycine derivatives are prone to |

Mechanisms of Thermodynamic Instability

The stability of potassium salts of organic acids is rarely threatened by spontaneous covalent bond cleavage at room temperature; rather, the primary thermodynamic threat is salt disproportionation .

Disproportionation is the moisture-mediated reversion of the salt back into its free acid (N-(4-fluorophenyl)glycine) and the corresponding base (potassium hydroxide or carbonate)[4]. This phase transition is not merely a kinetic phenomenon but a thermodynamic certainty if the microenvironmental pH of the sorbed moisture layer drops below the

The Causality of Disproportionation

-

Deliquescence: When the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the potassium salt, water vapor condenses on the crystal surface.

-

Micro-Solution Formation: The salt dissolves into this microscopic water layer, creating a saturated solution.

-

Protonation: If atmospheric

dissolves into this layer (forming carbonic acid), or if acidic excipients are present, the microenvironmental pH drops. -

Precipitation: Because the free acid (N-(4-fluorophenyl)glycine) has significantly lower aqueous solubility than the potassium salt, it precipitates out of the micro-solution, driving the equilibrium irreversibly toward degradation[4].

Diagram 1: Thermodynamic disproportionation pathway of the potassium salt.

Experimental Workflows for Stability Profiling

To establish a robust thermodynamic profile, we must employ orthogonal analytical techniques. The following self-validating protocols are designed to isolate specific thermodynamic variables (heat, moisture, and pH).

Protocol A: Solid-State Thermal Analysis (DSC / TGA-MS)

Objective: Determine the melting point, heat of fusion (

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3–5 mg of potassium 2-(4-fluoroanilino)acetate into a vented aluminum pan. Self-Validation: Run an empty vented pan as a baseline blank to confirm zero instrument drift prior to sample analysis.

-

Purge Gas: Utilize dry Nitrogen (

) at a flow rate of 50 mL/min. Reasoning: An inert, dry atmosphere prevents oxidative degradation and atmospheric moisture interference, isolating pure thermal thermodynamics. -

Heating Profile: Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

-

Data Integration:

-

Identify endothermic peaks without mass loss (indicative of melting or polymorphic transitions).

-

Identify endothermic/exothermic peaks with mass loss (indicative of dehydration or decomposition).

-

Monitor the MS stream for m/z 44 (

) to pinpoint the exact thermodynamic onset of decarboxylation.

-

Protocol B: Moisture-Induced Phase Transitions (DVS)

Objective: Establish the Deliquescence Relative Humidity (DRH) and identify hydrate formation. Causality: Dynamic Vapor Sorption (DVS) gravimetrically measures moisture uptake. For highly soluble potassium salts, identifying the DRH is critical because storage below this humidity guarantees thermodynamic stability against disproportionation.

Step-by-Step Methodology:

-

Equilibration: Load 10 mg of the salt onto a quartz microbalance. Equilibrate at 0% RH at 25°C until

(change in mass over time) is -

Sorption Cycle: Step the RH from 0% to 95% in 10% increments. The system must only advance to the next step once the

criteria is met. -

Desorption Cycle: Step the RH back down from 95% to 0%.

-

Isotherm Analysis: Plot the mass change versus RH. A sharp, exponential mass increase without a corresponding desorption plateau indicates deliquescence (the DRH). Hysteresis between the sorption and desorption curves indicates bulk hydrate formation.

Protocol C: Solution-State Disproportionation Kinetics (Slurry Method)

Objective: Determine the

Step-by-Step Methodology:

-

Slurry Creation: Add excess solid potassium 2-(4-fluoroanilino)acetate to 10 mL of HPLC-grade water to create a saturated solution with a solid phase present.

-

Equilibration: Stir at 250 RPM at 25°C for 24 hours. Self-Validation: Extract an aliquot at 12 hours and 24 hours; analyze via HPLC. If the concentration of the dissolved anion is identical, thermodynamic equilibrium has been achieved.

-

pH Monitoring: Measure the natural pH of the saturated solution.

-

Titration: Slowly add 0.1 M HCl dropwise while monitoring the pH. The point at which the solution turns persistently cloudy (precipitation of N-(4-fluorophenyl)glycine) and the pH plateaus is recorded as the

. Formulations or microenvironments must be maintained strictly above this pH.

Diagram 2: Orthogonal experimental workflow for thermodynamic profiling.

Synthesis & Formulation Implications

The data generated from these thermodynamic workflows directly dictate how potassium 2-(4-fluoroanilino)acetate must be handled during API synthesis (e.g., Sertindole production) or preformulation:

-

Storage Engineering: If DVS reveals a DRH of, for example, 65% at 25°C, the compound must be stored in vapor-tight containers with desiccant packs that maintain the internal RH well below 65%.

-

Solvent Selection: Because the salt is prone to disproportionation in aqueous environments with dissolved

, synthetic washing steps should utilize anhydrous, aprotic solvents (e.g., cold acetone or MTBE) rather than aqueous buffers, preserving the intact potassium salt lattice. -

Thermal Processing: If TGA-MS indicates decarboxylation begins at 140°C, any vacuum drying processes must be strictly capped at 80–100°C to provide a wide thermodynamic safety margin.

By approaching the stability of potassium 2-(4-fluoroanilino)acetate through the lens of fundamental thermodynamics—rather than empirical trial and error—scientists can engineer self-validating handling protocols that eliminate degradation risks at the source.

References

- Starshine Chemical.N-(4-Fluorophenyl)glycine Properties and Safety Data.

- National Center for Biotechnology Information (PubChem).Potassium N-(4-fluorophenyl)glycinate | C8H7FKNO2 | CID 23714846.

- Hit2Lead.N-(4-fluorophenyl)glycine | SC-4026869.

- Google Patents.DE69821477T2 - METHOD FOR PRODUCING SERTINDOL.

- Academia.edu / Purdue University.Acid-Base Reactions in Different Solid-State Forms (Pharmaceutical Salt Disproportionation).

Sources

- 1. DE69821477T2 - METHOD FOR PRODUCING SERTINDOL - Google Patents [patents.google.com]

- 2. Potassium N-(4-fluorophenyl)glycinate | C8H7FKNO2 | CID 23714846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. (PDF) Acid-Base Reactions in Different Solid-State Forms [academia.edu]

An In-Depth Technical Guide to the Electronic Effects of Para-Fluorine Substitution on Glycine Salts

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modulating Glycine Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry, with over half of all newly approved small-molecule drugs featuring at least one fluorine atom.[1] This is no coincidence. The unique and potent properties of fluorine—its small atomic radius, profound electronegativity, low polarizability, and the exceptional strength of the carbon-fluorine (C-F) bond—provide chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2]

Glycine and its derivatives, such as phenylglycine, represent fundamental scaffolds in both biological systems and synthetic chemistry. When the subtle yet powerful influence of fluorine is applied to these structures, specifically through para-substitution on a phenylglycine salt, a cascade of electronic effects is initiated. These effects ripple through the molecule, altering its acidity, basicity, conformational preferences, and potential for non-covalent interactions.

This guide provides an in-depth technical analysis of these electronic effects. It moves beyond a simple description of phenomena to explore the underlying causality, offering field-proven experimental and computational protocols for their characterization. For researchers and drug developers, a deep understanding of these principles is critical for the rational design of next-generation therapeutics with enhanced stability, binding affinity, and bioavailability.

Part 1: The Dichotomy of Fluorine's Electronic Influence

The primary impact of a para-fluorine substituent on the phenyl ring of a glycine salt stems from a nuanced interplay between two fundamental electronic forces: the inductive effect and the resonance effect. The balance between these opposing forces dictates the overall electronic character of the molecule.

The Inductive Effect (-I): An Electron-Withdrawing Pull

Due to its status as the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This charge transmission occurs through the sigma (σ) bonds of the molecule. In para-fluorophenylglycine, the fluorine atom pulls electron density away from the phenyl ring, creating a permanent dipole in the C-F bond and rendering the attached carbon atom electron-deficient. This effect propagates through the molecular framework, influencing distal functional groups.

A critical consequence of this inductive pull is the stabilization of any developing negative charge within the molecule. For the carboxyl group, this stabilization of its conjugate base, the carboxylate anion, leads to a significant increase in acidity.

The Resonance (Mesomeric) Effect (+M): An Electron-Donating Push

Conversely, the lone pairs of electrons on the fluorine atom can participate in resonance with the aromatic π-system. This delocalization donates electron density into the benzene ring, with the effect being most pronounced at the ortho and para positions. While this effect would typically be considered electron-donating and acid-weakening, for halogens, its influence is significantly outweighed by the powerful inductive effect.

The Net Result: Inductive Dominance

In the case of fluorine and other halogens, the electron-withdrawing inductive effect (-I) is dominant over the electron-donating resonance effect (+M). This results in an overall deactivation of the aromatic ring toward electrophiles but, critically, modulates the acidity and basicity of the amino acid functional groups.

Caption: Integrated workflow for analyzing fluorinated glycine salts.

Synthesis of para-Fluorophenylglycine

The synthesis of racemic para-fluorophenylglycine can be achieved via several established methods, such as the Bucherer-Bergs reaction, starting from 4-fluorobenzaldehyde.

Protocol Brief: Bucherer-Bergs Synthesis of Racemic 4-Fluorophenylglycine [3]1. Reaction Setup: To a pressure reactor, charge 4-fluorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a 1:1 (v/v) mixture of ethanol and water. 2. Hydantoin Formation: Seal the reactor and heat the mixture to 80-90 °C with vigorous stirring for 6-8 hours. Monitor reaction progress by TLC or HPLC. 3. Hydrolysis: After cooling, isolate the intermediate 5-(4-fluorophenyl)hydantoin. Charge the hydantoin (1.0 eq) and a solution of sodium hydroxide (3.0 eq) in water into a reactor and heat to reflux (120-130 °C) for 12-18 hours. 4. Work-up and Isolation: Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~6.0. The racemic 4-fluorophenylglycine will precipitate. Filter the product, wash with cold water, and dry.

Note: Enantiomerically pure forms can be obtained via chiral resolution using agents like (+)-10-camphorsulfonic acid or through asymmetric synthesis routes. [3]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a direct measure of the compound's ionization constants.

Materials & Equipment:

-

Calibrated pH meter and combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions

-

para-Fluorophenylglycine hydrochloride salt

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

0.15 M KCl solution (to maintain constant ionic strength)

Procedure: [1][2][4]1. Prepare Sample: Accurately weigh and dissolve a sample of para-fluorophenylglycine hydrochloride in a known volume of deionized water to make a solution of ~1-10 mM. Add KCl to a final concentration of 0.15 M. 2. Initial Acidification: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring. Add 0.1 M HCl dropwise to lower the initial pH to ~1.5-2.0, ensuring all carboxyl groups are fully protonated. 3. Titration: Begin titrating the solution by adding small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the burette. 4. Record Data: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/min) and record both the volume of NaOH added and the corresponding pH. 5. Endpoint: Continue the titration until the pH reaches ~11-12, ensuring both equivalence points have been passed. 6. Data Analysis: Plot pH (y-axis) versus equivalents of NaOH added (x-axis). The pKa₁ is the pH at the first half-equivalence point (midpoint of the first buffer region), and pKa₂ is the pH at the second half-equivalence point (midpoint of the second buffer region). Alternatively, the pKa values correspond to the pH at the points of maximum buffer capacity, which can be identified from the inflection points on a derivative plot (dpH/dV vs. V).

Experimental Protocol: Single Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides unambiguous proof of molecular structure, conformation, and intermolecular interactions in the solid state. [5][6][7] Procedure Overview:

-

Crystal Growth: Grow single crystals of a para-fluorophenylglycine salt suitable for diffraction (typically >50 µm). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, angles, and details of non-covalent interactions. [6]

Computational Protocol: DFT-Based pKa Prediction

Quantum chemical calculations can provide theoretical validation of experimental results and offer deeper insight into the electronic structure.

Caption: Workflow for pKa prediction using quantum chemistry.

Procedure Overview: [8][9][10]1. Structure Preparation: Build the 3D structures of the relevant protonation states of para-fluorophenylglycine (e.g., cationic, zwitterionic, anionic) using molecular modeling software like GaussView. 2. Geometry Optimization & Frequency Calculation: Perform geometry optimizations and frequency calculations for each species, first in the gas phase and then using a polarizable continuum model (PCM) to simulate an aqueous environment. A common level of theory is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p). [11]3. Gibbs Free Energy Calculation: Extract the Gibbs free energies (G) for each optimized species in the solvated state. 4. pKa Calculation: Use the calculated Gibbs free energies of the acid and conjugate base forms in the following thermodynamic cycle equation: pKa = (G(base) + G(H⁺) - G(acid)) / (2.303 * RT) Where G(H⁺) is the empirically determined free energy of solvation of a proton, and R and T are the gas constant and temperature, respectively. This method can yield pKa predictions with a mean absolute error of <0.5 pKa units. [10]

Part 4: Implications for Drug Development

The deliberate installation of a para-fluorine on a glycine-based scaffold is a strategic decision aimed at optimizing drug-like properties.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically liable C-H bond at the para position with a C-F bond can block this metabolic pathway, increasing the drug's half-life and oral bioavailability.

-

Improved Binding Affinity: The electronic and conformational effects can lead to stronger and more specific binding to the target receptor or enzyme. The pre-organization of the molecule via the gauche effect and the potential for new hydrogen bonding or dipolar interactions can significantly enhance binding affinity (lower Ki or IC₅₀ values).

-

Modulated Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes. This effect must be carefully balanced to maintain adequate aqueous solubility.

-

¹⁹F NMR Probe: The presence of the fluorine atom provides a powerful analytical handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and no background signal in biological systems, making it an invaluable tool for studying drug-target interactions and peptide conformation.

Conclusion

The substitution of a single hydrogen atom with fluorine at the para-position of a phenylglycine salt is a subtle modification with profound and multifaceted consequences. The dominant electron-withdrawing inductive effect fundamentally alters the acidity of the core functional groups, a change that has direct implications for the molecule's ionization state at physiological pH. This electronic shift, coupled with the introduction of unique conformational constraints and non-covalent interactions, provides a sophisticated toolkit for the medicinal chemist. By understanding and harnessing these effects—verifiable through the robust experimental and computational protocols detailed herein—drug development professionals can rationally design molecules with superior metabolic stability, enhanced target affinity, and improved overall therapeutic potential.

References

-

Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved from [Link]

-

Tachikawa, H., & Igarashi, H. (2013). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. RSC Advances, 3(33), 13735-13745. Retrieved from [Link]

-

Řezáč, J., & Hobza, P. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry A, 117(38), 9404–9412. Retrieved from [Link]

-

Merck Index. (n.d.). N-Phenylglycine. Retrieved from [Link]

-

ChemBK. (2024, April 10). D(-)-alpha-Phenylglycine. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Al-Maydama, H. M. A., Al-Aizari, A. A., & Al-shuja'a, A. M. (2020). quantum-chemical calculation methods to determine the ionization constants of n-substituted amino acid derivatives. ResearchGate. Retrieved from [Link]

-

Department of Biotechnology. (n.d.). To determine the titration curve for an amino acid (Glycine). Retrieved from [Link]

-

McKee, S. A., & Pogorelov, T. V. (2019). Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Diallo, M. S., Jamadagni, S. N., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(22), 4841–4848. Retrieved from [Link]

-

v-labs. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem Compound Database. Retrieved from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(12), 14270–14316. Retrieved from [Link]

-

Apan, J. J. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. Retrieved from [Link]

-

Afonin, S., Glaser, R. W., Berditchevskaia, M., Wadhwani, P., Guhrs, K. H., Möllmann, U., Perner, A., & Ulrich, A. S. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151–1163. Retrieved from [Link]

- Google Patents. (n.d.). CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.

-

Am Ende, C. W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1787–1800. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Weiss, S. (2019). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. Retrieved from [Link]

-

Kumar, A., & Kumar, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S5), 947-957. Retrieved from [Link]

-

Hampton Research. (n.d.). Salt or Protein Crystals?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). D-(-)-4-Fluorophenylglycine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-4-Fluorophenylglycine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 4. excillum.com [excillum.com]

- 5. migrationletters.com [migrationletters.com]

- 6. rigaku.com [rigaku.com]

- 7. An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. School of Chemical Sciences KB [answers.uillinois.edu]

- 11. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Fluorophenyl)glycine: A Comparative Analysis of Acid vs. Potassium Salt Forms in Advanced Chemical Synthesis

Executive Summary

In advanced pharmaceutical manufacturing, the physical and chemical state of an intermediate dictates the efficiency of downstream synthetic pathways. N-(4-fluorophenyl)glycine is a highly valuable building block, most notably utilized in the synthesis of the atypical antipsychotic drug Sertindole[1]. While the free acid form is standard for storage and transport, converting it to its potassium salt form is a critical mechanistic requirement for complex cross-coupling reactions. This technical guide explores the physicochemical differences between these two forms, the causality behind experimental choices in Ullmann-type C-N couplings, and provides self-validating protocols for their application.

Molecular Architecture & Physicochemical Profiling

The structural difference between the free acid and the potassium salt fundamentally alters the molecule's behavior in solution.

In its free acid form (CAS: 351-95-1), N-(4-fluorophenyl)glycine exists with a neutral carboxylic acid group and a secondary amine[2]. This allows for strong intermolecular hydrogen bonding, resulting in a stable crystalline solid with relatively low aqueous solubility[3].

Conversely, the potassium salt form (Potassium N-(4-fluorophenyl)glycinate) features an ionic bond between the deprotonated carboxylate and a potassium cation (K⁺). This structural shift disrupts the hydrogen-bond network, drastically increasing polarity, aqueous solubility, and hygroscopicity[4].

Table 1: Comparative Physicochemical Data

| Property | N-(4-Fluorophenyl)glycine (Free Acid) | Potassium N-(4-fluorophenyl)glycinate |

| PubChem CID | 1133296 | 23714846 |

| Molecular Formula | C₈H₈FNO₂ | C₈H₇FKNO₂ |

| Molecular Weight | 169.16 g/mol [3] | 207.24 g/mol [4] |

| Physical State (20°C) | Solid (Crystalline) | Solid (Hygroscopic powder) / Aqueous Sol. |

| Aqueous Solubility | Low | High |

| Primary Hazard Codes | Skin/Eye Irritant (H315, H319)[5] | Sensitization, Eye Damage (H317, H318)[4] |

Mechanistic Role in Cross-Coupling Reactions

The synthesis of Sertindole relies heavily on a copper-catalyzed Ullmann-type C-N coupling between 2,5-dichlorobenzoic acid and N-(4-fluorophenyl)glycine[1].

Using the potassium salt form rather than the free acid is mechanistically imperative for two primary reasons:

-

Catalyst Preservation: The free carboxylic acid would rapidly quench the basic environment required for the catalytic cycle, neutralizing the base and poisoning the catalyst.

-

Enhanced Nucleophilicity: The potassium salts of both acids are utilized in the presence of K₂CO₃[6]. The large ionic radius of the potassium counterion loosely coordinates with the carboxylate, minimizing steric hindrance and maximizing the electron density on the secondary amine. This facilitates the crucial oxidative addition and reductive elimination steps at the copper center.

Figure 1: Copper-catalyzed Ullmann C-N coupling pathway using potassium salt intermediates.

Experimental Workflows: Salt Formation & Isolation

As a best practice in process chemistry, generating the potassium salt in situ is highly recommended over isolating it. The isolated potassium salt is prone to deliquescence, which can introduce variable water content into moisture-sensitive downstream reactions.

Figure 2: Workflow for the conversion of N-(4-fluorophenyl)glycine to its potassium salt.

Protocol 3.1: In Situ Generation of Potassium N-(4-fluorophenyl)glycinate

-

Objective: Convert the free acid to the potassium salt for immediate downstream coupling.

-

Causality: We utilize K₂CO₃ instead of KOH to provide a mild, buffered alkaline environment, preventing unwanted hydrolysis of the substrate.

-

Self-Validating System: The evolution of CO₂ gas provides a visual indicator of active deprotonation, while the transition to a clear solution confirms complete salt formation.

Step-by-Step Methodology:

-

Suspend 1.0 equivalent of N-(4-fluorophenyl)glycine in an aqueous medium containing a co-solvent (e.g., ethylene glycol) or N-methylpyrrolidone (NMP)[1].

-

Gradually add 0.55 equivalents of Potassium Carbonate (K₂CO₃) at room temperature. (Reasoning: A slight stoichiometric excess ensures complete deprotonation without creating an excessively harsh basic environment).

-

Stir and heat the mixture to approximately 80°C[6].

-

Validation Check: The reaction is complete when effervescence ceases and the opaque suspension transitions into a clear, homogeneous solution, confirming the disruption of the acid's crystal lattice.

Protocol 3.2: Copper-Catalyzed C-N Coupling (Sertindole Intermediate)

-

Objective: Couple the generated potassium N-(4-fluorophenyl)glycinate with the potassium salt of 2,5-dichlorobenzoic acid.

Step-by-Step Methodology:

-

To the clear solution from Protocol 3.1, add the potassium salt of 2,5-dichlorobenzoic acid. Maintain the ratio of the glycine salt to the benzoic acid salt between 2.0 and 2.3 mol/mol[1]. (Reasoning: An excess of the glycine derivative drives the equilibrium toward the desired cross-coupled product and compensates for any side-reaction consumption. Excess glycine can later be regenerated[1]).

-

Introduce a catalytic amount of Copper powder or a Cu(I) salt.

-

Heat the mixture to the reflux temperature of the medium under an inert nitrogen atmosphere[6]. (Reasoning: Nitrogen prevents the oxidation of the active Cu(I) species to the inactive Cu(II) state).

-

Validation Check: Monitor the reaction via HPLC. The complete disappearance of the 2,5-dichlorobenzoic acid peak validates the end of the coupling cycle.

Storage, Stability, and Handling

Understanding the stability profiles of both forms is critical for maintaining experimental integrity:

-

Free Acid: Exhibits excellent shelf stability. It should be stored in a cool, dry environment. Handling requires standard PPE (gloves, goggles) as it is classified as a skin and serious eye irritant (H315, H319)[5],[2].

-

Potassium Salt: Highly hygroscopic and prone to degradation if exposed to atmospheric moisture. It carries elevated hazards for skin sensitization and serious eye damage (H317, H318)[4]. If isolation is strictly necessary, it must be stored in a vacuum desiccator or under an argon blanket to prevent deliquescence.

References

Sources

- 1. DE69821477T2 - METHOD FOR PRODUCING SERTINDOL - Google Patents [patents.google.com]

- 2. N-(4-Fluorophenyl)glycine | 351-95-1 | TCI Deutschland GmbH [tcichemicals.com]

- 3. N-(4-Fluorophenyl)glycine | Starshinechemical [starshinechemical.com]

- 4. Potassium N-(4-fluorophenyl)glycinate | C8H7FKNO2 | CID 23714846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Fluorophenyl)glycine | Starshinechemical [starshinechemical.com]

- 6. DE69821477T2 - METHOD FOR PRODUCING SERTINDOL - Google Patents [patents.google.com]

Protocol for synthesizing Potassium N-(4-fluorophenyl)glycinate from 4-fluoroaniline

Application Note & Protocol: Synthesis of Potassium N-(4-fluorophenyl)glycinate

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Potassium N-(4-fluorophenyl)glycinate, a derivative of the non-natural amino acid N-phenylglycine. These compounds are valuable in medicinal chemistry and pharmaceutical development. The synthesis proceeds via a one-pot reductive amination of 4-fluoroaniline with glyoxylic acid to form N-(4-fluorophenyl)glycine, which is subsequently neutralized with potassium hydroxide to yield the target potassium salt. This method is characterized by its operational simplicity and use of readily available reagents. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction and Significance

N-aryl glycine derivatives are important structural motifs found in a variety of biologically active compounds and serve as key intermediates in pharmaceutical synthesis. The incorporation of a fluorine atom, as in the case of the 4-fluorophenyl group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Potassium N-(4-fluorophenyl)glycinate, as a salt, offers increased aqueous solubility which can be advantageous for subsequent reactions or formulation studies.

The described protocol follows a reductive amination pathway, a robust and widely used method for forming C-N bonds.[1][2] This process involves the reaction of an amine (4-fluoroaniline) with a carbonyl compound (glyoxylic acid) to form an intermediate imine, which is reduced in situ to the corresponding secondary amine, N-(4-fluorophenyl)glycine. The final step is a standard acid-base neutralization to form the desired potassium salt.[3][4][5]

Reaction Scheme and Mechanism

The synthesis is performed in two main stages:

Stage 1: Reductive Amination to form N-(4-fluorophenyl)glycine

The reaction begins with the nucleophilic attack of the amino group of 4-fluoroaniline on the carbonyl carbon of glyoxylic acid. This is followed by dehydration to form a Schiff base, or imine, intermediate. A mild reducing agent, sodium borohydride (NaBH₄), is then introduced to selectively reduce the imine C=N double bond to yield the secondary amine, N-(4-fluorophenyl)glycine.

Stage 2: Salt Formation

The carboxylic acid group of the synthesized N-(4-fluorophenyl)glycine is deprotonated by the strong base, potassium hydroxide (KOH), in an aqueous or alcoholic solvent to yield the final product, Potassium N-(4-fluorophenyl)glycinate, and water.

Reaction Scheme:

Step 1: N-(4-fluorophenyl)glycine formation

FC₆H₄NH₂ + OHC-COOH + NaBH₄ → FC₆H₄NHCH₂COOH

Step 2: Potassium salt formation

FC₆H₄NHCH₂COOH + KOH → FC₆H₄NHCH₂COOK + H₂O

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 0.10 | 11.11 g |

| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | 0.11 | 10.13 g |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.15 | 5.67 g |

| Methanol (MeOH) | CH₄O | 32.04 | - | ~250 mL |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 0.10 | 5.61 g |

| Deionized Water (H₂O) | H₂O | 18.02 | - | As needed |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | For washing |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | 2M solution |

Synthesis Workflow Diagram

Step-by-Step Protocol

Stage 1: Synthesis of N-(4-fluorophenyl)glycine

-

Reactant Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (11.11 g, 0.10 mol) and glyoxylic acid monohydrate (10.13 g, 0.11 mol) in methanol (150 mL). Stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction during the addition of the reducing agent.

-

Reduction: While vigorously stirring and maintaining the temperature below 10 °C, add sodium borohydride (5.67 g, 0.15 mol) in small portions over a period of 30-45 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exothermic reaction and hydrogen gas evolution.[6]

-

Reaction: After the final addition of NaBH₄, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure completion.

-

Quenching and Acidification: Carefully quench the reaction by slowly adding 2M HCl dropwise until the pH of the solution is approximately 2. This step neutralizes excess borohydride and precipitates the amino acid product, which is least soluble at its isoelectric point.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water (2 x 30 mL) to remove inorganic salts, followed by a wash with diethyl ether (2 x 30 mL) to remove any unreacted 4-fluoroaniline. Dry the product, N-(4-fluorophenyl)glycine, in a vacuum oven at 50-60 °C.

Stage 2: Formation of Potassium N-(4-fluorophenyl)glycinate

-

Dissolution: In a separate 250 mL flask, dissolve the dried N-(4-fluorophenyl)glycine from the previous step in methanol (100 mL).

-

Base Addition: Separately, dissolve potassium hydroxide (5.61 g, 0.10 mol) in a minimal amount of methanol (~20 mL). Add this methanolic KOH solution dropwise to the stirring solution of the amino acid at room temperature.

-

Precipitation: A precipitate of the potassium salt should form upon addition of the base. Allow the mixture to stir for 1 hour at room temperature to ensure complete salt formation.

-

Final Isolation: Collect the white precipitate of Potassium N-(4-fluorophenyl)glycinate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold methanol (20 mL) and then with diethyl ether (30 mL). Dry the final product under vacuum to a constant weight.

Characterization

The intermediate and final products should be characterized to confirm their identity and purity.

-

N-(4-fluorophenyl)glycine (Intermediate):

-

Appearance: White to off-white solid.

-

Melting Point: Literature values for similar N-aryl glycines vary; experimental determination is recommended.

-

¹H NMR (DMSO-d₆): Expected signals for aromatic protons (doublets/triplets), a singlet for the α-CH₂, and broad signals for the amine (NH) and carboxylic acid (COOH) protons.

-

¹³C NMR (DMSO-d₆): Expected signals for the carboxylic carbon (~170-175 ppm), aromatic carbons (some showing C-F coupling), and the α-carbon (~45-50 ppm).

-

IR (ATR): Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹), and C-F stretching (~1200-1250 cm⁻¹).

-

-

Potassium N-(4-fluorophenyl)glycinate (Final Product):

-

Appearance: White crystalline powder.

-

IR (ATR): The most significant change will be the shift of the C=O stretch from the carboxylic acid (~1700 cm⁻¹) to the carboxylate anion, which typically appears as a strong, broad absorption around 1550-1610 cm⁻¹.[7]

-

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Fluoroaniline: Toxic and harmful if swallowed or absorbed through the skin.[8][9][10] It causes severe skin burns and eye damage.[8][9][10] Handle with extreme care.

-

Glyoxylic Acid: Corrosive. Causes severe skin burns and eye damage.[11][12][13][14] May cause an allergic skin reaction.[11][14]

-

Sodium Borohydride: Toxic if swallowed or in contact with skin.[6][15] In contact with water or acid, it releases flammable hydrogen gas which may ignite spontaneously.[6][16] It also causes severe skin burns and eye damage.[6][16] Must be handled in a dry environment and quenched carefully.

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

References

- Sodium borohydride - Safety Data Sheet. (n.d.).

- Safety Data Sheet: Glyoxylic acid monohydrate. (n.d.). Carl ROTH.

- Glyoxylic acid - Safety Data Sheet. (2026). ChemicalBook.

- Glyoxylic Acid, Monohydrate MSDS. (2005). Bio.

- KOH Strong or Weak. (2022). BYJU'S.

- 4-Fluoroaniline Safety Data Sheet. (2007). Fisher Scientific.

- 111530 - Sodium borohydride powder - Safety Data Sheet. (2024).

- 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.

- Question: What do they form after reacting with KOH? (2025). Filo.

- Glyoxylic Acid SDS. (n.d.). Nano3D Systems.

- 4-Fluoroaniline Safety Data Sheet. (2023). Apollo Scientific.

- 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie.

- Chemical Properties of Carboxylic Acids: Ionization and Neutralization. (2021). Chemistry LibreTexts.

- SAFETY DATA SHEET - Sodium Borohydride. (2025). TCI Chemicals.

- 4-Fluoroaniline 99 371-40-4. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Glyoxylic acid monohydrate. (2009). Fisher Scientific.

- SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.

- Kinetics of potassium carboxylates formation from a mixture 1:2:1 (w/w)... (n.d.). ResearchGate.

- Potassium hydroxide. (n.d.). Wikipedia.

- Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination. (2025). BenchChem.

- (S)-4-Fluorophenylglycine. (n.d.). PubChem.

- N-(4-Fluorophenyl)glycine. (n.d.). Starshinechemical.

- Potassium N-(4-fluorophenyl)glycinate. (n.d.). PubChem.

- Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.

- Potassium glycinate International Distributor. (n.d.). Multichem Exports.

- N-substituted phenyl glycine preparation method. (2017). Google Patents.

- Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. (n.d.). Angewandte Chemie.

- Uniform Preparation of (4R)- and (4S)‑Fluoro‑l‑lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. (2025). Journal of Organic Chemistry.

- Potassium glycinate. (n.d.). Sigma-Aldrich.

- A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. (n.d.). Chemistry – A European Journal.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals.

- Variable temperature NMR characterization of a-glycine. (2008). Solid State Nuclear Magnetic Resonance.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).

- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Organic & Biomolecular Chemistry.

- Producing glycine by the reductive amination of glyoxylic acid. (n.d.). Google Patents.

- Mason Natural Potassium Glycinate Optimum Absorption Electrolyte Fluid Balance. (n.d.). Vitacost.

- Potassium Glycinate. (n.d.). West Bengal Chemical Industries Limited.

Sources

- 1. gctlc.org [gctlc.org]

- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. Question: What do they form after reacting with KOH? | Filo [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. carlroth.com [carlroth.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. nano3dsystems.com [nano3dsystems.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. carlroth.com:443 [carlroth.com:443]

Using Potassium N-(4-fluorophenyl)glycinate as a nucleophile in organic synthesis

Application Note: Strategic Utilization of Potassium N-(4-fluorophenyl)glycinate in Heterocyclic Scaffolding

Executive Summary

This guide details the operational protocols for utilizing Potassium N-(4-fluorophenyl)glycinate (hereafter K-NFPG ) as a versatile nucleophile in organic synthesis. While N-aryl glycines are typically available as zwitterionic free acids or esters, the potassium salt form offers distinct advantages in nucleophilicity and solubility within polar aprotic solvents (DMF, DMSO). This application note focuses on generating and deploying K-NFPG for the synthesis of 1-(4-fluorophenyl)hydantoins and N-alkylated glycine derivatives , key scaffolds in the development of aldose reductase inhibitors (e.g., Sorbinil) and anti-inflammatory agents.

Mechanistic Insight: The "Potassium Advantage"

The utility of K-NFPG lies in its ability to overcome the limitations of the zwitterionic parent compound, N-(4-fluorophenyl)glycine.

-

Zwitterionic Lock: The free acid exists as a zwitterion (

) in the solid state, rendering it insoluble in most organic solvents and non-nucleophilic. -

Potassium Activation: Deprotonation with KOH or

generates the anionic carboxylate and the free amine. The large ionic radius of Potassium ( -

Ambident Nucleophilicity: K-NFPG possesses two nucleophilic sites:

-

Nitrogen (Amine): The primary site for reaction with soft electrophiles (alkyl halides, isocyanates).

-

Oxygen (Carboxylate): Acts as a nucleophile with hard electrophiles or in O-alkylation (esterification).

-

Chemo-Selectivity Control: Solvent choice dictates reactivity. In polar aprotic solvents (DMF), the Nitrogen is highly nucleophilic. In protic solvents (EtOH), the carboxylate is solvated, reducing O-nucleophilicity but allowing N-based condensations.

Figure 1: Activation pathway of N-(4-fluorophenyl)glycine. Converting the zwitterion to the potassium salt "unlocks" the nitrogen nucleophile for synthetic applications.

Protocol 1: In-Situ Generation and Isolation of K-NFPG

Since K-NFPG is hygroscopic and rarely sold as a shelf-stable reagent, it is best generated in situ or freshly isolated for anhydrous applications.

Objective: Prepare reactive K-NFPG from commercially available N-(4-fluorophenyl)glycine.

Materials:

-

N-(4-fluorophenyl)glycine (CAS: 399-60-0)

-

Potassium Hydroxide (KOH), 85% pellets

-

Methanol (Anhydrous)[1]

-

Diethyl Ether (Precipitation solvent)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 10.0 mmol (1.69 g) of N-(4-fluorophenyl)glycine in 20 mL of anhydrous Methanol. The solution may be cloudy initially.

-

Activation: Add 10.0 mmol (0.56 g) of KOH pellets. Stir vigorously at room temperature for 30 minutes. The mixture will become clear as the potassium salt forms.

-

Concentration: Evaporate the methanol under reduced pressure (Rotavap, 40°C) to obtain a viscous residue.

-

Precipitation: Add 20 mL of Diethyl Ether to the residue and sonicate. The potassium salt will precipitate as a white/off-white solid.

-

Isolation: Filter rapidly under Nitrogen (the salt is hygroscopic). Wash with cold ether (

). -

Drying: Dry in a vacuum desiccator over

for 4 hours.

Validation:

-

Appearance: White free-flowing powder.

-

Solubility Check: Dissolve 10 mg in 0.5 mL

-DMSO. It should dissolve instantly (unlike the free acid).

Protocol 2: Synthesis of 1-(4-fluorophenyl)hydantoin

This protocol demonstrates the use of K-NFPG as a nucleophile attacking an inorganic electrophile (Cyanate) to form a heterocycle. This is a key reaction for creating aldose reductase inhibitor scaffolds.

Reaction Scheme: K-NFPG + KOCN + HCl (cyclization) -> Hydantoin

Materials:

-

K-NFPG (Freshly prepared or generated in situ)

-

Potassium Cyanate (KOCN)

-

Acetic Acid / Water (1:1 mixture)

-

Conc. HCl

Step-by-Step Methodology:

-

Nucleophilic Attack: In a 50 mL flask, dissolve 5.0 mmol of K-NFPG in 10 mL of water (or use the in situ generation method in water/ethanol).

-

Reagent Addition: Add 7.5 mmol (0.61 g) of Potassium Cyanate (KOCN).

-

Heating: Heat the mixture to 60°C for 1 hour. The amine nitrogen of the glycinate attacks the cyanate to form the intermediate ureido acid (N-carbamoyl-N-(4-fluorophenyl)glycine).

-

Checkpoint: TLC (MeOH/DCM 1:9) should show consumption of the starting amine.

-

-

Acid Cyclization: Cool to room temperature. Slowly add 5 mL of Conc. HCl (Caution: Exothermic).

-

Reflux: Reflux the acidic mixture at 100°C for 2 hours. This forces the dehydration and cyclization of the ureido acid into the hydantoin ring.

-

Work-up: Cool to 0°C (ice bath). The product, 1-(4-fluorophenyl)hydantoin , will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Expected Yield: 75-85% Data Validation:

-

Melting Point: 208–210°C (Lit. value for 1-(4-fluorophenyl)hydantoin).

-

1H NMR (DMSO-d6):

4.2 (s, 2H,

Protocol 3: Anhydrous N-Alkylation (S_N2)